molecular formula C26H27N3O B11478137 1-tert-butyl-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-tert-butyl-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11478137
M. Wt: 397.5 g/mol
InChI Key: PUEMLAYXASXUOA-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a unique structure combining a naphthalene ring, a benzodiazole moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of an appropriate precursor to form the benzodiazole ring.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization to form the pyrrolidinone ring, often using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-TERT-BUTYL-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its binding to specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The naphthalene ring may enhance the compound’s binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-TERT-BUTYL-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzodiazole and pyrrolidinone rings, along with the naphthalene moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H27N3O

Molecular Weight

397.5 g/mol

IUPAC Name

1-tert-butyl-4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H27N3O/c1-26(2,3)29-17-20(15-24(29)30)25-27-22-13-6-7-14-23(22)28(25)16-19-11-8-10-18-9-4-5-12-21(18)19/h4-14,20H,15-17H2,1-3H3

InChI Key

PUEMLAYXASXUOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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